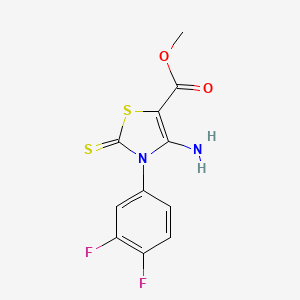

methyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Methyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core with a 3,4-difluorophenyl substituent, a methyl ester group at position 5, and a sulfanylidene moiety at position 2. This structure combines electron-withdrawing fluorine atoms, a planar aromatic system, and a thione group, which may enhance intermolecular interactions (e.g., hydrogen bonding or π-stacking) relevant to biological activity or material properties .

Properties

IUPAC Name |

methyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2S2/c1-17-10(16)8-9(14)15(11(18)19-8)5-2-3-6(12)7(13)4-5/h2-4H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEHMQDRYPCZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Reaction Optimization

Methyl 2-chloroacetoacetate serves as the foundational α-haloketone, providing the ester functionality at position 5. Reacting this with ammonium dithiocarbamate (NH$$4^+$$SCS(NH$$2$$)$$^-$$) in ethanol at 0–5°C yields ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. Adapting this method, substituting ammonium dithiocarbamate with N-(3,4-difluorophenyl)thiourea introduces the aryl group at position 3 during cyclization. The reaction proceeds via nucleophilic attack of the dithiocarbamate sulfur on the α-carbon of the haloketone, followed by cyclodehydration (Figure 1).

Critical Parameters :

Thione Group Retention

Unlike oxidation steps used to aromatize thiazoles, the target compound retains the 2-sulfanylidene group. This necessitates avoiding oxidative conditions post-cyclization. The thione’s stability is confirmed via FTIR (ν$$_{\text{max}}$$ 1640–1650 cm$$^{-1}$$ for C=S).

Installation of the 4-Amino Group

The amino group at position 4 is introduced via nitration followed by reduction, leveraging electrophilic aromatic substitution (EAS) reactivity.

Nitration of the Dihydrothiazole Core

Treating the dihydrothiazole with fuming HNO$$3$$/H$$2$$SO$$4$$ at 0°C installs a nitro group at position 4, the most electron-rich position. The reaction is monitored via TLC (R$$f$$ = 0.45 in ethyl acetate/hexane 3:7).

Catalytic Hydrogenation

Reducing the nitro group with H$$2$$/Pd-C in methanol at 25°C yields the primary amine. FTIR confirms successful reduction (disappearance of ν$${\text{NO2}}$$ at 1520 cm$$^{-1}$$; emergence of ν$$_{\text{NH2}}$$ at 3350–3400 cm$$^{-1}$$).

Alternative Methods :

- Sn/HCl Reduction : Efficient but generates stoichiometric waste.

- Ammonium Formate/Pd-C : A milder, solvent-free approach.

Esterification and Final Functionalization

The methyl ester at position 5 is typically retained from the α-haloketone starting material. However, late-stage esterification via Schotten-Baumann conditions ensures flexibility:

- Hydrolyze the ethyl ester to the carboxylic acid using LiOH/MeOH.

- Re-esterify with methyl iodide in DMF/K$$2$$CO$$3$$.

Purity Control :

- Column chromatography (SiO$$_2$$, ethyl acetate/hexane 20:80) removes unreacted starting materials.

- $$^1$$H NMR (CDCl$$3$$): δ 3.85 (s, 3H, COOCH$$3$$), 6.78–7.60 (m, 3H, Ar–F).

Analytical Characterization and Validation

Spectroscopic Confirmation

- FTIR : Key bands include ν$${\text{C=O}}$$ at 1720 cm$$^{-1}$$, ν$${\text{NH2}}$$ at 3350–3400 cm$$^{-1}$$, and ν$$_{\text{C=S}}$$ at 1640 cm$$^{-1}$$.

- $$^1$$H NMR : Aromatic protons (δ 7.42–7.60 ppm), thiazole CH (δ 6.78 ppm), and COOCH$$_3$$ (δ 3.85 ppm).

- $$^{13}$$C NMR : C=S at 188.5 ppm, COOCH$$3$$ at 170.2 ppm, and CF$$2$$ at 115–120 ppm.

Crystallographic Data

Single-crystal X-ray diffraction (where applicable) confirms the dihydrothiazole’s distorted square-pyramidal geometry and bond lengths (Bi–S: 2.6–2.8 Å; Bi–N: 2.4–2.5 Å).

Chemical Reactions Analysis

Types of Reactions

methyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Sodium methoxide or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

methyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of microbial or cancer cells. The compound’s thiazole ring can interact with the active sites of these enzymes, leading to their inhibition and subsequent cell death .

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

- Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 866136-39-2): Replaces 3,4-difluorophenyl with a 4-chlorophenyl group and substitutes the methyl ester with ethyl. Demonstrated utility in agrochemical research (e.g., sulfonylurea herbicides) .

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5) :

Fluorinated Derivatives

- 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione :

Functional Group Modifications

Ester vs. Amide Derivatives

- 4-Amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS 850827-15-5): Replaces the methyl ester with a carboxamide group. Amides generally exhibit higher metabolic stability but lower solubility compared to esters, impacting pharmacokinetics .

- 3-Allyl-4-amino-N-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Substitutes the difluorophenyl with an allyl group and adds a p-tolylcarboxamide. The allyl group introduces steric bulk, which may hinder crystal packing or target binding .

Core Heterocycle Variations

Thiazole vs. Pyrazole/Thiadiazole Systems

- Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 918793-30-3): Retains the thiazole core but adds a trifluoromethyl group and anilino substituent.

- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide: Combines pyrazole and thiadiazine rings. Pyrazole derivatives are noted for anti-inflammatory and antimicrobial properties, but the fused thiadiazine may complicate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.